4-Bromo-2-chloro-3-fluoroiodobenzene
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Overview
Description
4-Bromo-2-chloro-3-fluoroiodobenzene is a polyhalogenated benzene derivative with the molecular formula C6H2BrClFI and a molecular weight of 335.34 g/mol. This compound is characterized by the presence of four different halogen atoms (bromine, chlorine, fluorine, and iodine) attached to a benzene ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-3-fluoroiodobenzene typically involves multi-step reactions starting from simpler halogenated benzene derivatives. One common method involves the sequential halogenation of benzene, where each halogen is introduced under specific conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, is common in industrial settings to introduce the halogen atoms efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-3-fluoroiodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): The fluoride group in this compound is favorable for nucleophilic aromatic substitution, where the fluorine atom is displaced by nucleophiles such as amines, creating substituted aryl amine bonds.
Metal-Catalyzed Cross-Coupling Reactions: The iodide and bromide functional groups are preferred in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
NAS Reactions: Common reagents include amines and strong bases, with reactions typically conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Cross-Coupling Reactions: Palladium or nickel catalysts are often used, along with ligands and bases such as potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, NAS reactions with amines yield substituted aryl amines, while cross-coupling reactions produce various biaryl or aryl-alkyne compounds.
Scientific Research Applications
4-Bromo-2-chloro-3-fluoroiodobenzene has several scientific research applications, including:
Chemical Synthesis: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules through various substitution and coupling reactions.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly in the development of halogenated drug candidates.
Material Science: It is employed in the preparation of advanced materials, such as polymers and liquid crystals, due to its unique halogenation pattern.
Radiochemistry: The compound is used in the synthesis of radiolabeled compounds for medical imaging and diagnostics.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-3-fluoroiodobenzene in chemical reactions involves the activation of its halogen atoms, which can participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in NAS reactions, the fluorine atom is activated and displaced by nucleophiles, while in cross-coupling reactions, the iodide and bromide groups are activated by metal catalysts.
Comparison with Similar Compounds
4-Bromo-2-chloro-3-fluoroiodobenzene can be compared with other polyhalogenated benzene derivatives, such as:
4-Bromo-2-fluoro-1-iodobenzene: Similar in structure but lacks the chlorine atom, making it less versatile in certain reactions.
3-Chloro-4-fluoroiodobenzene: Lacks the bromine atom, which affects its reactivity and applications in cross-coupling reactions.
2-Bromo-4-fluoro-1-iodobenzene: Another similar compound with different halogenation patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific halogenation pattern, which provides a balance of reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
1-bromo-3-chloro-2-fluoro-4-iodobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-2-4(10)5(8)6(3)9/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDCMTZSIZCQSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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